molecular formula C19H16O4 B12217093 (3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid

(3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid

Cat. No.: B12217093
M. Wt: 308.3 g/mol
InChI Key: BTTPFHZJCDGQJR-MCOFMCJXSA-N
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Description

(3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of methoxycarbonyl compounds with phenylmethylene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where parts of the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: An ester of malonic acid, used in organic synthesis.

    3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with a similar aromatic structure.

Uniqueness

(3Z)-3-(methoxycarbonyl)-4-phenyl-2-(phenylmethylene)but-3-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of aromatic and aliphatic components allows for diverse applications in various fields.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(Z,2Z)-2-benzylidene-3-methoxycarbonyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C19H16O4/c1-23-19(22)17(13-15-10-6-3-7-11-15)16(18(20)21)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21)/b16-12-,17-13-

InChI Key

BTTPFHZJCDGQJR-MCOFMCJXSA-N

Isomeric SMILES

COC(=O)/C(=C\C1=CC=CC=C1)/C(=C/C2=CC=CC=C2)/C(=O)O

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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